Melflufen

Descripción

Propiedades

IUPAC Name |

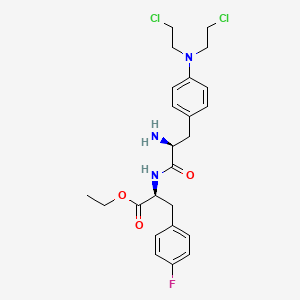

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZNKYXGZSVEHI-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191461 | |

| Record name | Melphalan flufenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380449-51-4 | |

| Record name | Melphalan flufenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melphalan flufenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melphalan flufenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELPHALAN FLUFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70C5K4786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Melflufen: A Technical Guide to a Novel Peptide-Drug Conjugate for Relapsed/Refractory Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, function, and clinical application of melflufen (melphalan flufenamide), a first-in-class peptide-drug conjugate (PDC). This compound represents a significant advancement in the treatment of relapsed/refractory multiple myeloma (RRMM), leveraging a unique mechanism of action to enhance the therapeutic index of the alkylating agent melphalan (B128). This document consolidates preclinical and clinical data, details key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for the scientific community.

Core Structure and Physicochemical Properties

This compound, chemically described as the ethyl ester of a dipeptide composed of melphalan and 4-fluoro-L-phenylalanine, is a highly lipophilic molecule.[1][2] This lipophilicity is a key structural feature that facilitates its rapid and passive diffusion across the cell membrane, a characteristic that distinguishes it from its parent drug, melphalan.[3]

Chemical Structure:

-

IUPAC Name: Ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate[2]

-

Molecular Formula: C24H30Cl2FN3O3[4]

-

Molecular Weight: 498.4 g/mol [4]

Mechanism of Action: Targeted Intracellular Drug Accumulation

This compound's innovative design as a peptide-drug conjugate allows for targeted delivery and accumulation of its cytotoxic payload within cancer cells.[5] This mechanism is predicated on the overexpression of specific enzymes in tumor cells, particularly aminopeptidases, which are found in high levels in multiple myeloma cells.[3][6]

The key steps in this compound's mechanism of action are as follows:

-

Passive Diffusion: Due to its high lipophilicity, this compound rapidly and freely crosses the cell membrane without the need for active transport proteins.[3] This allows for efficient entry into tumor cells.

-

Intracellular Cleavage: Once inside the cancer cell, this compound is hydrolyzed by aminopeptidases and esterases.[3][7] This enzymatic cleavage breaks the peptide bond, releasing the hydrophilic and cytotoxic alkylating agent, melphalan, as well as desethyl-melflufen.[8]

-

Payload Entrapment and Accumulation: The newly liberated melphalan is significantly more hydrophilic than its prodrug form. This change in polarity prevents it from diffusing back out of the cell, leading to its entrapment and accumulation within the tumor cell.[9] This targeted accumulation results in a significantly higher intracellular concentration of melphalan than can be achieved with direct administration of melphalan itself.[10] In vitro studies have shown that this compound can be up to 50-fold more potent than melphalan in myeloma cells due to this increased intracellular concentration.[3]

-

DNA Damage and Apoptosis: The entrapped melphalan exerts its cytotoxic effect by alkylating DNA, leading to the formation of DNA cross-links, irreversible DNA damage, and ultimately, apoptosis (programmed cell death).[3][10] Notably, the cytotoxicity of this compound appears to be independent of p53 function, a common mechanism of drug resistance.[3]

Quantitative Preclinical Data

This compound has demonstrated significantly greater potency compared to melphalan across a range of preclinical studies. This enhanced activity is observed in both multiple myeloma cell lines and primary patient samples.

| Cell Line/Sample Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Potency Increase (Fold) | Reference |

| Multiple Myeloma Cell Lines | ||||

| RPMI-8226 | 0.08 | 0.8 | 10 | [7] |

| 8226/LR5 (Melphalan-resistant) | 0.2 | 2.0 | 10 | [7] |

| 8226Dox40 (Doxorubicin-resistant) | 0.08 | 0.8 | 10 | [7] |

| MM.1S | <0.5 | >5.0 | >10 | [11] |

| Lymphoma Cell Lines | ||||

| U-937 Göt | 0.011 | 0.54 | 49 | [1] |

| SU-DHL-4 | 0.027 | 1.1 | 41 | [1] |

| Granta 519 | 0.038 | 2.9 | 76 | [1] |

| Primary Lymphoma Cells (Average) | 0.0027 - 0.55 | Not specified | 108 (average) | [7] |

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Detailed Methodology:

-

Cell Seeding:

-

Harvest cancer cell lines (e.g., MM.1S, RPMI-8226) in logarithmic growth phase.

-

Perform a cell count and assess viability using Trypan blue exclusion.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[12]

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[12]

-

Incubate the plates for an additional 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Shake the plates on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[12]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using appropriate software.

-

In Vivo Xenograft Model for Multiple Myeloma

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous human multiple myeloma xenograft model.

Detailed Methodology:

-

Cell Culture and Preparation:

-

Culture a human multiple myeloma cell line (e.g., MM.1S) under standard conditions.

-

Harvest the cells during the logarithmic growth phase and resuspend them in a serum-free medium or a mixture of medium and Matrigel.

-

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., CB-17 SCID mice).

-

Subcutaneously inject a specific number of cells (e.g., 6 x 10^6 MM.1S cells) into the flank of each mouse.[10]

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor the mice regularly for tumor formation and growth.

-

Measure tumor volume using calipers (Volume = (length x width^2) / 2).

-

Once the tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[10]

-

-

Drug Administration:

-

Prepare this compound for intravenous administration in a suitable vehicle.

-

Administer this compound at a specified dose (e.g., 2 mg/kg or 3 mg/kg) and schedule (e.g., twice weekly for 2-3 weeks).[14]

-

The control group should receive the vehicle alone.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth in all groups throughout the study.

-

Record animal body weights as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

For survival studies, monitor the animals until they reach a predefined endpoint (e.g., tumor volume of 2 cm³).[10]

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

-

Analyze survival data using Kaplan-Meier curves and log-rank tests.

-

Clinical Efficacy of this compound

This compound, in combination with dexamethasone (B1670325), has been evaluated in several key clinical trials for the treatment of heavily pretreated RRMM patients.

HORIZON (OP-106) Study

The HORIZON study was a pivotal Phase 2, single-arm trial that evaluated the efficacy and safety of this compound plus dexamethasone in patients with RRMM who were refractory to pomalidomide (B1683931) and/or an anti-CD38 monoclonal antibody.[2]

| Efficacy Endpoint | All Patients (N=157) | Triple-Class Refractory Subgroup (N=97) | Reference |

| Overall Response Rate (ORR) | 29% | 23.7% | [15][16] |

| Median Duration of Response (DOR) | 5.5 months | 4.2 months | [15][16] |

| Median Progression-Free Survival (PFS) | 4.2 months | 3.9 months | [16] |

| Median Overall Survival (OS) | 11.6 months | 11.2 months | [16][17] |

OCEAN (OP-103) Study

The OCEAN study was a Phase 3, randomized, head-to-head trial comparing this compound plus dexamethasone to pomalidomide plus dexamethasone in patients with RRMM who had received 2-4 prior lines of therapy and were refractory to lenalidomide.[6]

| Efficacy Endpoint | This compound + Dexamethasone (N=246) | Pomalidomide + Dexamethasone (N=249) | Hazard Ratio (95% CI) / p-value | Reference |

| Median Progression-Free Survival (PFS) | 6.8 months | 4.9 months | 0.79 (0.64-0.98); p=0.0311 | [6][18] |

| Overall Response Rate (ORR) | 33% | 27% | p=0.16 | [19] |

| Median Overall Survival (OS) | 20.2 months | 24.0 months | 1.09 (0.88-1.35) | [6] |

ANCHOR (NCT03481556) Study

The ANCHOR study was a Phase 1/2a trial evaluating this compound and dexamethasone in combination with either daratumumab or bortezomib (B1684674) in patients with RRMM who had received one to four prior lines of therapy.

| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| This compound + Dexamethasone + Daratumumab | 73% | 12.9 months | |

| This compound + Dexamethasone + Bortezomib | 78% | 14.7 months |

Conclusion

This compound's unique peptide-drug conjugate structure and targeted mechanism of action offer a promising therapeutic strategy for patients with relapsed/refractory multiple myeloma. Its ability to leverage the overexpression of aminopeptidases in tumor cells to achieve high intracellular concentrations of its cytotoxic payload underlies its enhanced potency compared to conventional melphalan. The preclinical and clinical data summarized in this guide highlight its significant anti-myeloma activity, even in heavily pretreated and drug-resistant patient populations. Further research and ongoing clinical trials will continue to delineate the full potential of this compound in the evolving landscape of multiple myeloma treatment.

References

- 1. In vitro and in vivo activity of this compound (J1)in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. ascopubs.org [ascopubs.org]

- 4. ANCHOR: this compound plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study | Haematologica [haematologica.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ANCHOR: this compound plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 10. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. FDA Approved Pepaxto for Relapsed or Refractory Multiple Myeloma [ahdbonline.com]

- 16. cancernetwork.com [cancernetwork.com]

- 17. Outcomes of this compound Treatment in Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ANCHOR: this compound plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]

Melflufen: A Deep Dive into Cellular Uptake and Intracellular Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate (PDC) that leverages the unique biochemical environment of cancer cells to deliver a potent cytotoxic payload. Its innovative design allows for targeted delivery and activation, leading to enhanced efficacy, particularly in hematological malignancies such as multiple myeloma. This technical guide provides a comprehensive overview of the core mechanisms of this compound's cellular uptake and intracellular activation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism: From Prodrug to Potent Alkylator

This compound is a prodrug of the alkylating agent melphalan (B128). Its design as a dipeptide ester enhances its lipophilicity, facilitating rapid and passive diffusion across the cell membrane, a process that does not rely on specific transporter proteins. This increased lipophilicity is a key differentiator from melphalan, allowing for significantly higher intracellular concentrations to be achieved.[1]

Once inside the cell, this compound is subjected to enzymatic hydrolysis by intracellular peptidases and esterases, which are often overexpressed in tumor cells.[2][3] This enzymatic cleavage releases the hydrophilic and active alkylating agent, melphalan, along with another metabolite, desethyl-melflufen.[2][4] The hydrophilic nature of the released melphalan leads to its intracellular entrapment, as it cannot easily diffuse back across the cell membrane.[5] This targeted accumulation of the cytotoxic payload within cancer cells is the cornerstone of this compound's enhanced potency and selectivity.[6]

The intracellular hydrolysis creates a concentration gradient, driving further influx of this compound into the cell.[2] This entire process, from uptake to activation, is remarkably rapid, with maximum intracellular concentrations of melphalan being reached within minutes of exposure.[6] The entrapped melphalan then exerts its cytotoxic effect by alkylating DNA, leading to irreversible DNA damage and the induction of apoptosis.[2][4]

Quantitative Analysis of this compound's Efficacy

The unique mechanism of this compound translates into a significant increase in cytotoxic potency compared to its parent drug, melphalan. This is evident in both preclinical and clinical studies.

In Vitro Cytotoxicity

This compound consistently demonstrates significantly lower 50% inhibitory concentration (IC50) values compared to melphalan across a range of multiple myeloma cell lines, including those resistant to conventional therapies.

| Cell Line | This compound IC50 (µM) | Melphalan IC50 (µM) | Fold Difference (Melphalan/Melflufen) | Reference |

| MM.1S | >10-fold more potent than melphalan | 5 | >10 | [7] |

| RPMI-8226 | 0.5 - 3 (IC50-IC90 range) | > equimolar concentrations showed no cytotoxicity | - | [7] |

| LR-5 (Melphalan-resistant) | 0.5 - 3 (IC50-IC90 range) | > equimolar concentrations showed no cytotoxicity | - | [7] |

| U-937 | 0.44 | - | - | [6] |

| CCRF-CEM | 0.13 | - | - | [6] |

| Lymphoma Cell Lines (mean) | 0.011 - 0.92 | - | 49 | [6] |

| Primary Lymphoma Cultures (mean) | 0.0027 - 0.55 | - | 108 | [6] |

Intracellular Concentration of Melphalan

The enhanced potency of this compound is directly linked to its ability to achieve significantly higher intracellular concentrations of melphalan.

| Treatment | Intracellular Melphalan Concentration | Time to Max Concentration | Reference |

| This compound | >10-fold higher than equimolar melphalan | 15 minutes | [6] |

| This compound | 50-100 fold higher than equimolar melphalan | - | [6] |

Clinical Efficacy in Multiple Myeloma

Clinical trials have demonstrated the promising activity of this compound in patients with relapsed/refractory multiple myeloma (RRMM).

| Study | Treatment | Overall Response Rate (ORR) | Patient Population | Reference |

| HORIZON (Phase II) | This compound + Dexamethasone (B1670325) | 26% | Triple-class refractory RRMM | [8] |

| HORIZON (updated analysis) | This compound + Dexamethasone | 28% | RRMM | [2] |

| O-12-M1 (Phase I/II) | This compound + Dexamethasone | 31% (Phase II) | RRMM | [5] |

| LIGHTHOUSE (Phase III) | This compound + Daratumumab + Dexamethasone | 59% | RRMM | [9] |

| OCEAN (Phase III) | This compound + Dexamethasone | 33% | Lenalidomide-refractory RRMM | [3] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the cellular uptake and activation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and melphalan on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound or melphalan for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[7][10][11]

Measurement of Intracellular Melphalan by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed to quantify the intracellular concentration of melphalan following treatment with this compound or melphalan.

Principle: LC-MS/MS is a highly sensitive and specific analytical technique that separates compounds based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (tandem mass spectrometry).

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or melphalan for various time points. After treatment, wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents.

-

Protein Precipitation: Precipitate proteins from the cell lysate, typically using a cold organic solvent like acetonitrile (B52724) or methanol, to remove interferences.

-

Sample Extraction: Centrifuge the sample and collect the supernatant containing the analyte (melphalan).

-

LC Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate melphalan from other cellular components.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Melphalan is ionized (typically using electrospray ionization) and specific precursor-to-product ion transitions are monitored for quantification.

-

Quantification: A calibration curve is generated using known concentrations of a melphalan standard to determine the concentration in the unknown samples.[12][13][14][15]

Aminopeptidase (B13392206) Activity Assay

This assay is used to determine the role of specific aminopeptidases in the hydrolysis of this compound.

Principle: This assay can be performed by measuring the rate of this compound hydrolysis by purified enzymes or in cell lysates. The formation of melphalan can be monitored over time using LC-MS/MS. Alternatively, a colorimetric or fluorometric substrate for the specific aminopeptidase can be used in the presence and absence of this compound to assess competitive inhibition.

Protocol (Hydrolysis Assay):

-

Enzyme/Lysate Preparation: Prepare a solution of the purified aminopeptidase or a cell lysate containing the enzyme of interest.

-

Reaction Initiation: Add this compound to the enzyme/lysate solution to initiate the hydrolysis reaction.

-

Time-Course Sampling: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Melphalan Quantification: Analyze the samples by LC-MS/MS to quantify the amount of melphalan produced over time.

-

Data Analysis: Calculate the rate of hydrolysis. To confirm the role of a specific aminopeptidase, the assay can be repeated in the presence of a known inhibitor of that enzyme (e.g., bestatin (B1682670) for aminopeptidase N).[16][17]

Visualizing the Core Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in this compound's action.

This compound Cellular Uptake and Activation Pathway

Caption: this compound's journey from extracellular prodrug to intracellular activated alkylator.

Experimental Workflow for this compound Activity Assessment

Caption: A generalized workflow for the preclinical evaluation of this compound's activity.

Logical Relationship of this compound's Targeted Action

Caption: The interplay between this compound's properties and cancer cell biology leading to enhanced therapeutic effects.

Conclusion

This compound's mechanism of action, centered on its lipophilicity-driven cellular uptake and subsequent intracellular enzymatic activation, represents a significant advancement in the targeted delivery of chemotherapy. The ability to achieve high intracellular concentrations of its active metabolite, melphalan, specifically within cancer cells overexpressing certain peptidases, provides a clear rationale for its enhanced potency and its activity in drug-resistant disease. The quantitative data from both preclinical and clinical studies robustly support this mechanism. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and the development of future peptide-drug conjugates. This in-depth understanding is crucial for researchers, scientists, and drug development professionals working to optimize its clinical application and explore its potential in other malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. targetedonc.com [targetedonc.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. cancernetwork.com [cancernetwork.com]

- 6. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncopeptides announces 26% Overall Response Rate of this compound in triple-class refractory multiple myeloma patients from the pivotal HORIZON study - Oncopeptides [oncopeptides.com]

- 9. Efficacy and safety of this compound plus daratumumab and dexamethasone in relapsed/refractory multiple myeloma: results from the randomized, open-label, phase III LIGHTHOUSE study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Double-Edged Sword: Leveraging Aminopeptidase Overexpression for Targeted Melflufen Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The therapeutic efficacy of the peptide-drug conjugate melflufen is intrinsically linked to the overexpression of aminopeptidases in cancer cells. This guide provides a comprehensive technical overview of this relationship, detailing the mechanism of action, experimental validation, and the underlying signaling pathways. This compound, a lipophilic prodrug, leverages the high aminopeptidase (B13392206) activity within malignant cells for its targeted activation, leading to a potent cytotoxic effect. This targeted approach offers a significant therapeutic window, particularly in hematological malignancies like multiple myeloma, where aminopeptidase expression is often elevated and associated with poor prognosis. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, consolidated quantitative data, and visual representations of the key biological processes to facilitate further investigation and application of this targeted therapeutic strategy.

Introduction: The Role of Aminopeptidases in Cancer

Aminopeptidases are a class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[1] In normal physiological processes, they are crucial for protein turnover, peptide hormone regulation, and antigen presentation. However, in the context of oncology, their role becomes more complex and often contributes to tumor progression.

Several types of aminopeptidases are frequently overexpressed in various cancers, including multiple myeloma, and this overexpression has been correlated with aggressive disease and poor patient outcomes.[2][3] This enzymatic upregulation provides a unique therapeutic target. This compound (melphalan flufenamide), a peptide-drug conjugate, is designed to exploit this characteristic of cancer cells.[4]

This compound: A Targeted Approach to Alkylating Therapy

This compound is a prodrug of the alkylating agent melphalan (B128).[4] Its design as a dipeptide derivative confers high lipophilicity, allowing for rapid and passive diffusion across the cell membrane.[5] Once inside the cancer cell, the elevated intracellular aminopeptidase activity leads to the enzymatic cleavage of this compound.[4] This hydrolysis releases the hydrophilic and highly cytotoxic melphalan, which becomes entrapped within the cell, leading to a significant accumulation of the active drug.[5][6] This targeted intracellular activation results in a substantially higher concentration of melphalan in tumor cells compared to normal cells, thereby increasing its therapeutic index and potentially overcoming resistance mechanisms.[6][7]

Mechanism of Action Workflow

The following diagram illustrates the sequential steps of this compound's mechanism of action, from cellular uptake to the induction of apoptosis.

Caption: this compound's mechanism from uptake to apoptosis.

Quantitative Analysis of this compound Sensitivity

The enhanced potency of this compound in cancer cells with high aminopeptidase expression is quantifiable through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess a drug's efficacy. The following tables summarize the IC50 values of this compound compared to its parent drug, melphalan, in various cancer cell lines, highlighting the significant increase in potency achieved through targeted activation.

| Cell Line | Cancer Type | This compound IC50 (µM) | Melphalan IC50 (µM) | Fold Difference (Melphalan/Melflufen) | Reference |

| RPMI-8226 | Multiple Myeloma | ~0.1 - 0.44 | ~10 - 20 | ~22 - 200 | [4][6][7] |

| MM.1S | Multiple Myeloma | ~0.1 - 0.5 | ~5 - 15 | ~10 - 150 | [6][7] |

| LR-5 (Melphalan-resistant) | Multiple Myeloma | ~0.3 | >20 | >67 | [6] |

| ANBL-6.BR (Bortezomib-resistant) | Multiple Myeloma | ~0.5 | >10 | >20 | [7] |

| J82 | Urothelial Carcinoma | <1 | >10 | >10 | [8] |

| TCCsup | Urothelial Carcinoma | <1 | >10 | >10 | [8] |

| 5637 | Urothelial Carcinoma | <1 | >10 | >10 | [8] |

| RT4 | Urothelial Carcinoma | ~5 | >20 | >4 | [8] |

Note: IC50 values can vary depending on experimental conditions such as incubation time and cell density.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound and Melphalan (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound and melphalan in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Drug Sensitivity Testing: Flow Cytometry-Based Assay

This method allows for the specific assessment of drug sensitivity in a mixed cell population, such as bone marrow aspirates from multiple myeloma patients.

Materials:

-

Patient bone marrow mononuclear cells (BM-MNCs) or cancer cell lines

-

Culture medium

-

96-well or 384-well plates

-

This compound and Melphalan

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD138 for plasma cells)

-

Viability dye (e.g., Annexin V and 7-AAD)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation and Seeding: Isolate BM-MNCs from patient samples or prepare a single-cell suspension of cancer cell lines. Seed the cells in 96-well or 384-well plates at an appropriate density.[9]

-

Drug Treatment: Add serial dilutions of this compound and melphalan to the wells. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9][10]

-

Cell Staining: After incubation, wash the cells with FACS buffer. Resuspend the cells in a solution containing the fluorochrome-conjugated antibodies and the viability dye.

-

Incubation for Staining: Incubate the cells for 15-30 minutes at 4°C in the dark.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the cell population of interest (e.g., CD138-positive plasma cells).[10]

-

Data Analysis: Quantify the percentage of viable and apoptotic cells within the target population for each drug concentration. Calculate drug sensitivity scores (DSS) or EC50 values based on the dose-response curves.[10][11]

Signaling Pathways Activated by this compound

The intracellular accumulation of melphalan initiated by aminopeptidase activity triggers a cascade of downstream signaling events, primarily centered around DNA damage and the induction of apoptosis.

DNA Damage Response (DDR) Pathway

Melphalan is an alkylating agent that forms interstrand cross-links in the DNA, a highly cytotoxic form of DNA damage.[12] This damage activates the DNA Damage Response (DDR) pathway. Key proteins involved in this response to melphalan-induced damage include ATR (Ataxia Telangiectasia and Rad3-related) and its downstream effector CHK1 (Checkpoint Kinase 1).[4][6] A hallmark of this activation is the phosphorylation of the histone variant H2AX, forming γ-H2AX, which serves as a marker for DNA double-strand breaks.[6][13] this compound induces a more rapid and robust phosphorylation of H2AX compared to equimolar concentrations of melphalan, indicating a faster and more extensive induction of DNA damage.[6]

Caption: Key components of the DNA damage response to melphalan.

Apoptosis Induction Pathway

The extensive and irreparable DNA damage caused by this compound ultimately leads to the programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases. This compound treatment has been shown to induce the cleavage and activation of initiator caspases (such as caspase-9) and executioner caspases (such as caspase-3).[14] The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[15]

Caption: The caspase cascade leading to apoptosis after this compound treatment.

Conclusion and Future Directions

The targeted activation of this compound by overexpressed aminopeptidases in cancer cells represents a promising therapeutic strategy. This approach not only enhances the cytotoxic potency of melphalan but also provides a mechanism to overcome certain forms of drug resistance. The data presented in this guide underscore the importance of aminopeptidase expression as a predictive biomarker for this compound sensitivity.

Future research should focus on:

-

Biomarker Discovery: Further validating the predictive value of specific aminopeptidase expression profiles for clinical response to this compound.

-

Combination Therapies: Investigating synergistic combinations of this compound with other anti-cancer agents that may further enhance its efficacy and overcome resistance.

-

Expanding to Other Malignancies: Exploring the potential of this compound in other solid and hematological tumors characterized by high aminopeptidase expression.

By continuing to unravel the intricate relationship between aminopeptidase activity and this compound sensitivity, the scientific and clinical communities can further optimize the application of this targeted therapy for the benefit of cancer patients.

References

- 1. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action - Oncopeptides [oncopeptides.com]

- 6. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melphalan‐flufenamide is cytotoxic and potentiates treatment with chemotherapy and the Src inhibitor dasatinib in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PB2071: SENSITIVITY OF MULTIPLE MYELOMA TO this compound ASSOCIATES WITH DECREASED P53 ACTIVITY AND ENRICHMENT OF DNA DAMAGE REPAIR PATHWAY GENES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paper: Novel Alkylating Agent this compound Displays Potent Efficacy in Plasma Cell Leukemia Samples and Other High-Risk Subtypes of Multiple Myeloma [ash.confex.com]

- 11. utupub.fi [utupub.fi]

- 12. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Melflufen-Induced DNA Damage and Apoptosis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melphalan (B128) flufenamide (melflufen) is a first-in-class peptide-drug conjugate (PDC) designed to target cancer cells with high aminopeptidase (B13392206) activity, a characteristic feature of several malignancies, including multiple myeloma (MM).[1][2] Its unique mechanism of action allows for targeted delivery and intracellular enrichment of a potent alkylating agent, leading to rapid, robust, and irreversible DNA damage and subsequent apoptosis.[3][4] This mechanism allows this compound to overcome common resistance pathways, including those affecting traditional alkylating agents like melphalan.[5][6] This document provides an in-depth technical overview of the molecular pathways governing this compound-induced DNA damage and apoptosis, summarizes key quantitative data, and details relevant experimental protocols for research and development.

Mechanism of Action: Cellular Uptake and Activation

This compound's efficacy is rooted in its chemical design, which facilitates targeted cytotoxicity.

-

2.1 Cellular Uptake: Due to its high lipophilicity, this compound passively and rapidly diffuses across the cell membrane into the cytoplasm, bypassing the need for specific transporter proteins that are often implicated in drug resistance.[4][7]

-

2.2 Enzymatic Cleavage and Payload Entrapment: Once inside the cell, this compound is rapidly hydrolyzed by overexpressed intracellular enzymes, primarily aminopeptidases and esterases.[2][4] This enzymatic cleavage releases the hydrophilic alkylating payload, melphalan, and other metabolites.[4][7] The newly hydrophilic nature of the payload prevents it from diffusing back out of the cell, leading to its effective entrapment and accumulation.[3][7] This process creates a high intracellular concentration of the alkylating agent, reported to be 50- to 100-fold greater than what can be achieved with equimolar concentrations of melphalan alone.[3][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Oncopeptides [oncopeptides.com]

- 3. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action - Oncopeptides [oncopeptides.com]

- 5. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel alkylating agent this compound induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Melflufen's Potent Activity in Melphalan-Resistant Multiple Myeloma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data and methodologies used to evaluate the efficacy of melflufen (melphalan flufenamide) in melphalan-resistant multiple myeloma (MM) cell lines. This compound is a first-in-class peptide-drug conjugate that leverages the unique biology of myeloma cells to overcome alkylating agent resistance.

Core Findings: this compound Overcomes Melphalan (B128) Resistance

This compound consistently demonstrates superior cytotoxicity compared to its parent drug, melphalan, in MM cell lines that have developed resistance to conventional therapies. This enhanced activity is attributed to its novel mechanism of action, which involves rapid intracellular accumulation and enzymatic activation within tumor cells.

Quantitative Analysis of Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and melphalan in various melphalan-sensitive and -resistant multiple myeloma cell lines. The data clearly illustrates this compound's heightened potency in resistant models.

Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines

| Cell Line | Description | This compound IC50 (µM) |

| MM.1S | Dexamethasone-sensitive | < 5 |

| MM.1R | Dexamethasone-resistant | < 5 |

| RPMI-8226 | Melphalan-sensitive | ~3 |

| LR-5 | Melphalan-resistant | ~3 |

| ANBL-6.WT | Bortezomib-sensitive | < 5 |

| ANBL-6.BR | Bortezomib-resistant | < 5 |

| INA-6 | IL-6 dependent | < 5 |

| Dox-40 | Doxorubicin-resistant | < 5 |

| ARP-1 | p53-null | < 5 |

Data compiled from studies demonstrating a significant concentration-dependent decrease in viability with this compound treatment.[1][2]

Table 2: Comparative IC50 Values of this compound vs. Melphalan

| Cell Line Pair | Drug | IC50 (µM) | Fold-Potency of this compound |

| MM.1S (Dex-sensitive) | This compound | Significantly lower than melphalan | >10-fold more potent than melphalan[1] |

| Melphalan | ~5[1] | ||

| RPMI-8226 (Melphalan-sensitive) | This compound | ~3[1] | N/A (Sensitive) |

| LR-5 (Melphalan-resistant) | This compound | ~3[1] | Overcomes resistance (melphalan ineffective)[2] |

| Melphalan | No significant effect at tested concentrations[2] | ||

| MM.1R (Dex-resistant) | This compound | Significantly lower than melphalan | Potent in resistant cells[2] |

| Melphalan | Higher than this compound | ||

| ANBL-6.BR (Bortezomib-resistant) | This compound | Effective in resistant cells | Overcomes bortezomib (B1684674) resistance[2] |

| Melphalan | Relatively resistant |

Mechanism of Action: Exploiting Aminopeptidase (B13392206) Activity

This compound's efficacy in resistant cells stems from its unique design as a peptide-drug conjugate. Its lipophilicity allows for rapid and passive diffusion across the cell membrane. Once inside the myeloma cell, which often overexpresses aminopeptidases, this compound is hydrolyzed, releasing its active alkylating metabolite, melphalan. This intracellular entrapment leads to a significantly higher concentration of the cytotoxic agent at the site of action compared to the administration of melphalan alone.[3][4]

Figure 1. this compound's mechanism of action in myeloma cells.

Signaling Pathways: Induction of Irreversible DNA Damage

This compound induces a rapid and robust DNA damage response, even in melphalan-resistant cells. This is characterized by the phosphorylation of key proteins in the DNA damage signaling cascade.

Key Protein Activations

-

γ-H2AX: A sensitive marker for DNA double-strand breaks, γ-H2AX phosphorylation is observed as early as 2 hours after this compound exposure in both melphalan-sensitive and -resistant cells. In contrast, melphalan induces γ-H2AX at later time points (6-24 hours) in sensitive cells and not at all in resistant cells.[1][5]

-

ATR and CHK1: These upstream kinases in the DNA damage response pathway are also rapidly activated by this compound, mirroring the kinetics of γ-H2AX phosphorylation.[1][5]

Conversely, melphalan, but not this compound, upregulates the DNA repair protein Ku80 , suggesting that this compound not only induces more significant DNA damage but also fails to trigger key repair mechanisms that contribute to melphalan resistance.[1][5] This leads to irreversible DNA damage and subsequent apoptosis.

Figure 2. Differential signaling in response to this compound vs. melphalan.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Multiple myeloma cell lines

-

RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

-

This compound and melphalan

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Treat cells with various concentrations of this compound or melphalan and incubate for 24-48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Figure 3. MTT assay workflow for cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated multiple myeloma cells

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound or melphalan.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Immunoblotting for DNA Damage and Repair Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the DNA damage response.

Materials:

-

Treated and untreated multiple myeloma cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-γ-H2AX, anti-ATR, anti-CHK1, anti-Ku80, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare total cell lysates from treated and untreated cells.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

siRNA Knockdown of Aminopeptidase N

This experiment is performed to confirm the role of aminopeptidase N in the activation of this compound.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226)

-

siRNA targeting aminopeptidase N (ANPEP) and control siRNA

-

Transfection reagent suitable for suspension cells

-

Culture medium

Procedure:

-

Transfect cells with ANPEP siRNA or control siRNA using an appropriate transfection protocol (e.g., electroporation or lipid-based transfection).

-

Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

-

Confirm knockdown by immunoblotting or qRT-PCR.

-

Treat the transfected cells with this compound and assess cell viability using the MTT assay to determine if the anti-MM activity of this compound is attenuated.[2]

Conclusion

The data and methodologies presented in this guide provide a comprehensive overview of this compound's potent activity against melphalan-resistant multiple myeloma cell lines. Its unique mechanism of action, which involves targeted intracellular activation and the induction of irreversible DNA damage, allows it to overcome key resistance pathways. These preclinical findings support the continued clinical evaluation of this compound as a promising therapeutic option for patients with relapsed/refractory multiple myeloma.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V Plus Propidium Iodide for Apoptosis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

The Pharmacokinetics and Pharmacodynamics of Melflufen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate (PDC) that leverages the unique enzymatic environment of cancer cells for targeted delivery of a potent alkylating agent.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical and clinical data. Detailed experimental methodologies are provided, and critical pathways and workflows are visualized to offer a deeper understanding of its mechanism of action and clinical behavior.

Introduction to this compound

This compound is a derivative of melphalan (B128), an alkylating agent used in cancer therapy for decades.[2] By conjugating melphalan to a dipeptide ethyl ester, this compound is rendered highly lipophilic, facilitating its passive diffusion across cell membranes.[3][4] This novel design circumvents the need for active transporter proteins, which can be a mechanism of drug resistance.[5] Once inside the cell, this compound is rapidly hydrolyzed by aminopeptidases and esterases, which are often overexpressed in tumor cells, particularly in multiple myeloma.[5][6] This enzymatic cleavage releases the hydrophilic and pharmacologically active metabolite, melphalan, which becomes entrapped within the cell, leading to a high intracellular concentration of the cytotoxic agent.[7][8] This targeted accumulation results in irreversible DNA damage and subsequent apoptosis of the cancer cell.[5][9]

Pharmacodynamics: The Mechanism of Action

The cytotoxic effect of this compound is a multi-step process that begins with its entry into the cancer cell and culminates in apoptosis.

Cellular Uptake and Activation

Due to its high lipophilicity, this compound readily crosses the cell membrane.[10] Inside the cell, it is a substrate for various aminopeptidases, including LAP3, LTA4H, RNPEP, and ANPEP (also known as CD13), as well as esterases.[11] These enzymes, which are upregulated in many cancer cells, cleave the peptide bond and the ethyl ester, respectively, releasing the active alkylating agent melphalan and another metabolite, desethyl-melflufen.[4][5] The hydrophilic nature of these metabolites prevents their easy diffusion out of the cell, leading to their accumulation.[4][8] This intracellular trapping mechanism is a key feature of this compound's design, leading to a significantly higher intracellular concentration of melphalan than can be achieved with direct administration of melphalan itself.[3] In vitro studies have shown that this compound can be up to 50-fold more potent than melphalan in myeloma cells due to this increased intracellular concentration.[5][6]

Induction of DNA Damage and Apoptosis

The entrapped melphalan exerts its cytotoxic effect by alkylating DNA, primarily at the N-7 position of guanine (B1146940) and the N-3 position of adenine.[12] This leads to the formation of monoadducts and interstrand cross-links, which interfere with DNA replication and transcription, ultimately triggering apoptosis.[12][13] this compound induces a rapid and robust phosphorylation of the histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, as early as two hours after exposure.[8][14] This DNA damage is largely irreversible, as this compound treatment does not appear to activate DNA repair pathways, in contrast to treatment with melphalan alone.[8][14] This may explain this compound's ability to overcome melphalan resistance.[8] The induction of apoptosis is independent of p53 function, which is a common mechanism of resistance to chemotherapy.[5][7]

Anti-Angiogenic and Anti-Metastatic Properties

Preclinical studies have also demonstrated that this compound possesses anti-angiogenic and anti-metastatic properties, further contributing to its anti-cancer activity.[5][6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound is characterized by its rapid distribution into cells and subsequent conversion to its active metabolites.

Distribution and Metabolism

Following a 30-minute intravenous infusion, this compound is rapidly distributed into blood cells.[15][16] In vitro studies in whole blood show that maximum cellular concentrations of non-covalently bound this compound are reached within one minute.[15][16] It is then quickly metabolized, with peak cellular concentrations of melphalan occurring at around six minutes.[15][16] The outflow of melphalan from the cells is slow, with peak plasma concentrations observed after approximately 25 minutes.[15][16]

The metabolism of this compound occurs intracellularly via two main pathways:

-

Hydrolysis by aminopeptidases: This pathway cleaves the dipeptide, releasing melphalan and p-fluoro-L-phenylalanine.[2]

-

Hydrolysis by esterases: This pathway removes the ethyl group, forming desethyl-melflufen, which also has alkylating activity.[2][4]

Pharmacokinetic Parameters

The pharmacokinetics of this compound have been evaluated in patients with relapsed refractory multiple myeloma. Following a 40 mg intravenous infusion over 30 minutes, the pharmacokinetic parameters were determined.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite Melphalan

| Parameter | This compound | Melphalan |

| Cmax (ng/mL) | 176 (43–1306) | 513 (320–1455) |

| tmax (h) | 0.42 (0.32–0.58) | 0.58 (0.42–1.48) |

| Half-life (α-phase) | 1.24 minutes | - |

| Half-life (β-phase) | 26.7 minutes | 1.09 (0.83–1.83) hours |

| Clearance (L/min) | 13.4 | - |

| Clearance (L/h) | - | 32.0 (19.0–56.0) |

| Volume of Distribution (Central) | - | 2.70 L |

| Volume of Distribution (Deep Peripheral) | - | 51.3 L |

| Data from patients with solid tumors receiving a 50 mg infusion[17] and patients with relapsed refractory multiple myeloma receiving a 40 mg infusion.[15][16] |

The pharmacokinetics of this compound itself is best described by a two-compartment model, while a three-compartment model best characterizes the pharmacokinetics of the resulting melphalan.[15][16] The exposure to desethyl-melflufen is less than 20% of the this compound exposure.[15][16]

Quantitative Pharmacodynamic Data

The in vitro and in vivo activity of this compound has been demonstrated in various preclinical and clinical studies.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line Type | Parameter | Value | Reference |

| Multiple Myeloma Cell Lines | IC50 vs. Melphalan | ~50-fold more potent | [6][7] |

| Solid Tumor Cell Lines (average of 24) | IC50 | 0.41 µM (vs. 18 µM for melphalan) | [3] |

| Neuroblastoma Cell Lines (average of 7) | Potency vs. Melphalan | ~270-fold higher (range 85- to 810-fold) | [3] |

| Plasma Cell Leukemia Samples | EC50 | < 1 nM in 2/3 samples | [18] |

Table 3: Clinical Efficacy of this compound in Multiple Myeloma (HORIZON Study)

| Parameter | Value |

| Overall Response Rate (ORR) | 29% |

| Median Duration of Response | 5.5 months |

| Median Progression-Free Survival | 4.2 months |

| Median Overall Survival | 11.6 months |

| Data from the pivotal Phase II HORIZON trial in heavily pretreated relapsed/refractory multiple myeloma patients.[1][19] |

Key Experimental Protocols

The following section outlines the methodologies for key experiments cited in the evaluation of this compound's pharmacodynamics.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To assess cytotoxicity, multiple myeloma cell lines (e.g., RPMI-8226 and its melphalan-resistant subline LR-5) are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). The viability of the cells is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.[8]

-

Myeloma Drug Sensitivity Testing (My-DST) Platform: This ex vivo platform is used to evaluate the efficacy of this compound on patient-derived mononuclear cells. Cells are cultured with titrations of this compound or a control for 48 hours. Post-treatment survival of malignant plasma cells is then measured using high-throughput flow cytometry.[18]

DNA Damage and Apoptosis Assays

-

Immunoblot Analysis: To detect DNA damage response proteins, cells are treated with this compound or melphalan for various time points (e.g., 4 and 24 hours). Protein lysates are then subjected to immunoblot analysis using specific antibodies against proteins such as γ-H2AX, ATR, and CHK1.[8]

-

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect apoptotic cells with extensive DNA damage. Cells are treated with this compound or melphalan for a short period (e.g., 2 hours), washed, and then cultured for an additional 48 hours. DNA breaks are then labeled with FITC-dUTP and quantified by flow cytometry.[8]

Conclusion

This compound represents a significant advancement in the targeted delivery of alkylating agents. Its unique mechanism of action, driven by its lipophilicity and subsequent intracellular enzymatic activation, allows for a high concentration of its cytotoxic payload within tumor cells, leading to potent and irreversible DNA damage. The pharmacokinetic profile of this compound is characterized by rapid cellular uptake and conversion to its active metabolites. The preclinical and clinical data summarized in this guide provide a robust foundation for understanding the pharmacokinetics and pharmacodynamics of this novel peptide-drug conjugate, supporting its continued development and clinical application in the treatment of multiple myeloma and potentially other malignancies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing the use of this compound (melphalan flufenamide) in relapsed or refractory multiple myeloma: recommendations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action - Oncopeptides [oncopeptides.com]

- 6. This compound - Oncopeptides [oncopeptides.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - a peptidase-potentiated alkylating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and Metabolism of this compound, an Alkylating Peptide-Drug Conjugate, in Patients with Relapsed Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Melflufen in Murine Models: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of melflufen (melphalan flufenamide) in mouse models, based on preclinical data. The following sections detail the mechanism of action, quantitative data from various studies, and detailed experimental protocols for the use of this compound in subcutaneous xenograft models.

Mechanism of Action

This compound is a first-in-class peptide-drug conjugate designed to target cancer cells with high aminopeptidase (B13392206) activity.[1][2][3] Its lipophilicity allows for rapid and free entry into cells.[1][4] Once inside tumor cells, which often overexpress enzymes like aminopeptidase N, this compound is rapidly hydrolyzed.[1][2] This process releases the hydrophilic alkylating agent melphalan (B128), which becomes entrapped within the cell, leading to a high intracellular concentration.[1][4] The accumulation of melphalan results in irreversible DNA damage, activation of the DNA damage response pathway, and subsequent apoptosis (programmed cell death).[1][5][6]

Quantitative Data from In Vivo Mouse Studies

The following tables summarize the dosages, administration routes, and outcomes of this compound treatment in various mouse xenograft models.

| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference |

| MM.1S (Multiple Myeloma) | SCID | 3 mg/kg | Intravenous (IV) | Twice weekly for 2 weeks | Significant tumor growth inhibition (p=0.001) and prolonged survival (p<0.001) compared to vehicle. | Chauhan D, et al. (2013)[7] |

| DOHH-2 (Lymphoma) | Nude | 3 mg/kg | Intravenous (IV) | Twice weekly for 2 weeks | Significant tumor growth reduction (p<0.05) and prolonged survival (p=0.0144) compared to control. | Delforoush M, et al. (2016)[2][8] |

| Various Human Tumor Cell Lines | N/A | 5-8 mg/kg | Intravenous (IV) | Twice weekly for 2 weeks | Superior antitumor activity compared to equimolar melphalan. | Wickström M, et al. (2017)[1] |

| Various Human Tumor Cell Lines | N/A | 16 mg/kg | Intravenous (IV) | Single dose | Superior antitumor activity compared to equimolar melphalan. | Wickström M, et al. (2017)[1] |

Experimental Protocols

Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line, such as DOHH-2 lymphoma cells.[8][9][10]

Materials:

-

DOHH-2 human lymphoma cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Electric clippers

-

70% ethanol

-

Digital calipers

Procedure:

-

Cell Culture: Culture DOHH-2 cells in a T75 flask until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with 10 mL of complete culture medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5-10 mL of sterile PBS.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

-

-

Cell Preparation for Injection:

-

Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel) to achieve a final concentration of 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

-

-

Animal Preparation and Cell Implantation:

-

Anesthetize the mouse using an approved protocol.

-

Shave the hair from the right flank of the mouse.

-

Wipe the shaved area with 70% ethanol.

-

Gently lift the skin on the flank and insert a 27-gauge needle subcutaneously.

-

Slowly inject 100 µL of the cell suspension to form a subcutaneous bleb.

-

Slowly withdraw the needle to prevent leakage of the cell suspension.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow. This can take 1-3 weeks.

-

Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

This compound Dosage and Intravenous Administration

This protocol outlines the preparation and intravenous (tail vein) administration of this compound to tumor-bearing mice.

Materials:

-

This compound hydrochloride

-

Sterile vehicle for injection (e.g., saline or a suitable solubilizing agent for preclinical use)

-

Sterile syringes (e.g., 0.3-1.0 mL insulin (B600854) syringes) and needles (27-30 gauge)

-

Mouse restrainer

-

Heat lamp or warming pad

-

70% ethanol

Procedure:

-

This compound Preparation:

-

Note: The specific vehicle for preclinical this compound formulations is not consistently reported in the literature. A common approach for lipophilic drugs is to use a vehicle such as a solution containing DMSO, Cremophor EL, and saline. It is critical to perform small-scale solubility and stability tests and a tolerability study in a small cohort of animals before commencing a large-scale efficacy study.

-

On the day of injection, prepare a stock solution of this compound in a suitable sterile vehicle.

-

Dilute the stock solution to the final desired concentration (e.g., to deliver 3 mg/kg in a 100-200 µL injection volume). The final injection volume should be based on the mouse's body weight.

-

-

Animal Preparation and Intravenous Injection:

-

Weigh each mouse to calculate the precise injection volume.

-

Warm the mouse's tail using a heat lamp or by placing the mouse in a warming chamber for 5-10 minutes to dilate the lateral tail veins.

-

Place the mouse in a restrainer, exposing the tail.

-

Wipe the tail with 70% ethanol.

-

Identify one of the lateral tail veins.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

-

Slowly inject the calculated volume of the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein.

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

-

Treatment Schedule:

This compound-Induced DNA Damage Response

The cytotoxic effect of this compound is mediated by the induction of DNA damage, which activates the Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (CHK1) signaling pathway.[5][6] This leads to cell cycle arrest and ultimately apoptosis.

References

- 1. This compound - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activity of this compound (J1)in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Alkylating Agent this compound Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel alkylating agent this compound induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOHH2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 10. yeasenbio.com [yeasenbio.com]

Application Notes and Protocols: Melflufen and Bortezomib Combination Therapy in Multiple Myeloma In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate that targets aminopeptidases, which are overexpressed in multiple myeloma cells.[1] Its high lipophilicity allows for rapid cell uptake, followed by enzymatic hydrolysis that releases a hydrophilic alkylating payload, leading to irreversible DNA damage and apoptosis.[1][2] Bortezomib (B1684674) is a proteasome inhibitor that disrupts the ubiquitin-proteasome pathway, essential for the degradation of intracellular proteins.[3] This disruption leads to cell cycle arrest and apoptosis and is a cornerstone of multiple myeloma therapy.[3] Preclinical studies have demonstrated that combining this compound with bortezomib results in synergistic anti-myeloma activity, providing a strong rationale for investigating this combination in vitro to understand its mechanisms and potential for clinical application.[1][3] this compound has also shown efficacy in bortezomib-resistant multiple myeloma models, suggesting it may overcome resistance mechanisms.[1][4]

Data Presentation

The following tables provide a template for summarizing quantitative data from in vitro experiments evaluating the combination of this compound and bortezomib.

Table 1: Cytotoxicity of this compound and Bortezomib as Single Agents

| Cell Line | Drug | IC50 (nM) after 48h | IC50 (nM) after 72h |

| MM.1S | This compound | [Insert Data] | [Insert Data] |

| Bortezomib | [Insert Data] | *[Insert | |

| RPMI 8226 | This compound | [Insert Data] | [Insert Data] |

| Bortezomib | [Insert Data] | [Insert Data] | |